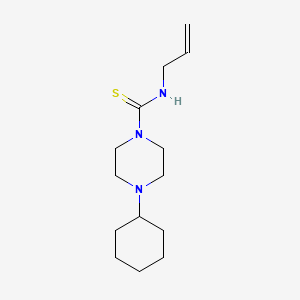
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has attracted significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine targets several key signaling pathways involved in cancer development and progression, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-kB pathway. By inhibiting these pathways, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine can prevent the growth and survival of cancer cells, induce apoptosis, and enhance the immune response against cancer cells.
Biochemical and Physiological Effects
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BCR signaling, downregulation of anti-apoptotic proteins, induction of apoptosis, and enhancement of the immune response against cancer cells. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine for lab experiments is its specificity and potency. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity. Another advantage is its ability to enhance the effectiveness of other cancer therapies, which could lead to better treatment outcomes. One limitation of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine research. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to test its efficacy in clinical trials for various types of cancer. Additionally, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine could be tested in combination with other cancer therapies to determine its potential for enhancing treatment outcomes. Finally, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine could be modified to improve its pharmacokinetic properties and reduce the risk of toxicity.
Synthesemethoden
The synthesis of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine involves several steps, starting with the reaction of 3,5-dimethyl-2-furoic acid with thionyl chloride to form 3,5-dimethyl-2-furoyl chloride. The resulting compound is then reacted with 4-fluoroaniline to form 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)aniline. The final step involves the reaction of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)aniline with piperidine to form 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the growth and survival of cancer cells by targeting various signaling pathways involved in cancer development and progression. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
(3,5-dimethylfuran-2-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12-10-13(2)23-17(12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVQGSPSBRNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5030791.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)

![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)

![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)

![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)